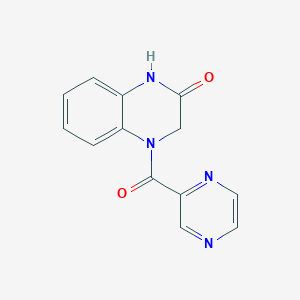

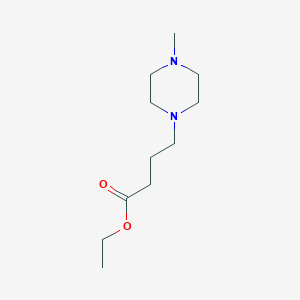

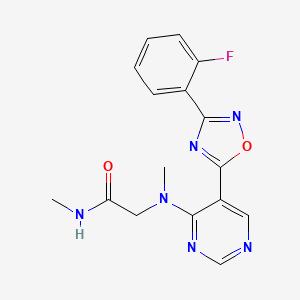

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Synthesis Analysis

The synthesis of pyrazine carboxamide derivatives, such as “this compound”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Applications De Recherche Scientifique

Condensation and Reaction Behavior

The compound 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been explored for its reactivity in various chemical contexts. For instance, the interaction between 1,2-bishydroxylamines and 1,2-dicarbonyl compounds, including derivatives similar to the target compound, resulted in the formation of 2,3-dihydropyrazine-1,4-dioxides. These compounds exhibit a propensity to react with O- and N-nucleophiles, leading to the formation of condensed pyrazines when interacted with specific reagents like o-phenylenediamine, phenylhydrazine, and tert-butylamine (Mazhukin, Tikhonov, Volodarskii & Konovalova, 1993).

Structural and Molecular Analysis

The compound's structural and molecular properties have been a subject of study. A specific quinoxaline derivative underwent synthesis and its structure was confirmed through crystallographic techniques. The crystal system, space group, and unit cell constants were meticulously determined. Additionally, DFT calculations were performed to understand the molecular orbitals, and the compound's structure was further analyzed through Hirshfeld surface studies and energy frameworks. These studies are not only crucial for understanding the compound's inherent characteristics but also for exploring its potential applications in fields like pharmaceuticals and materials science (Abad et al., 2021).

Catalytic and Synthetic Applications

The compound is also noteworthy in the context of catalytic and synthetic chemistry. A protocol was established for the synthesis of highly functionalized N-pyrrolylbenzimidazol-2-ones, involving the rearrangement of variously substituted quinoxalin-2(1H)-ones. This process underscores the compound's utility in facilitating novel ring formations and contributing to the synthesis of complex organic structures, which are of significant interest in pharmaceutical and synthetic organic chemistry (Mamedov et al., 2014).

Multifunctional Behavior in Chemical Sensing and Interactions

The compound's derivatives demonstrate multifunctional behavior with applications in chemical sensing, halochromism, and aggregation-induced emission. These characteristics are crucial for developing novel materials with specific sensing capabilities and for studying molecular interactions. The study of such compounds offers insights into their potential utility in various industrial and research applications, particularly in the development of sensors and materials with unique optical properties (Santhiya, Sen, Natarajan & Murugesapandian, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGOTDTFFATSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

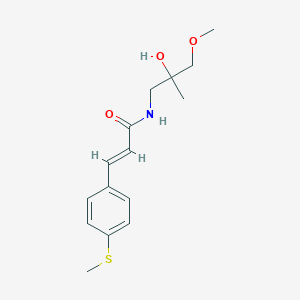

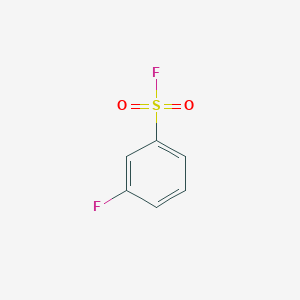

![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)

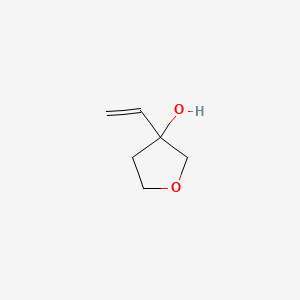

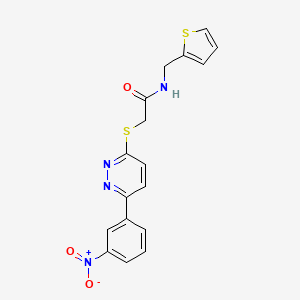

![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)

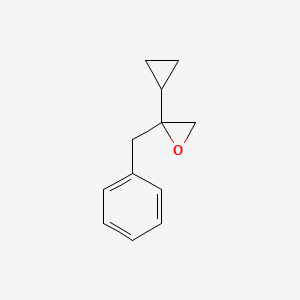

![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)